

A Comparative Guide to Penoxsulam Efficacy in Different Rice Cultivars

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Penoxsulam**

Cat. No.: **B166495**

[Get Quote](#)

Executive Summary

Penoxsulam is a broad-spectrum, post-emergent herbicide from the triazolopyrimidine sulfonamide class, widely utilized in rice cultivation for its efficacy against a variety of problematic weeds.^{[1][2]} Its primary mechanism of action involves the inhibition of the acetolactate synthase (ALS) enzyme, a critical component in the biosynthesis of branched-chain amino acids, leading to the cessation of weed growth and eventual death.^[3] This guide provides a comparative analysis of **penoxsulam**'s performance, drawing upon experimental data to evaluate its efficacy across different rice cultivars and in comparison to other herbicides. It details weed control efficiency, crop tolerance, phytotoxicity, and impact on grain yield, presenting quantitative data in structured tables and visualizing key processes through diagrams. The information is intended for researchers and agricultural scientists focused on crop protection and herbicide development.

Introduction to Penoxsulam

Penoxsulam is a systemic herbicide that is absorbed through the foliage, stems, and roots of weeds.^[4] Following absorption, it is translocated through both the xylem and phloem to the plant's meristematic tissues, where it exerts its effect.^[1] It is valued for its ability to control a wide range of weeds, including barnyardgrass (*Echinochloa* spp.), annual sedges, and many broadleaf weeds that are often resistant to other classes of herbicides like propanil and quinclorac.^[1] **Penoxsulam** offers flexibility in application, being suitable for dry-seeded, water-seeded, and transplanted rice systems.^[2]

Mechanism of Action

Penoxsulam is classified as an acetolactate synthase (ALS) inhibitor. The ALS enzyme is essential for the synthesis of the branched-chain amino acids valine, leucine, and isoleucine.^[3] By blocking this enzyme, **penoxsulam** halts protein synthesis, which in turn inhibits cell division and plant growth.^{[3][5]} Susceptible weeds typically show signs of growth inhibition almost immediately after application, followed by chlorosis at the growing points and necrosis of the bud tops, leading to plant death within two to four weeks.^{[1][4]} Rice plants are tolerant because they can metabolize the active ingredient differently, making the herbicide highly selective.^[3]

[Click to download full resolution via product page](#)**Figure 1: Penoxsulam's mechanism of action pathway.**

Efficacy and Tolerance Across Rice Cultivars

General Weed Control Efficacy

Penoxsulam demonstrates broad-spectrum efficacy against major weeds in rice fields. Studies have consistently shown its effectiveness in controlling grasses such as *Echinochloa crus-galli* and *Echinochloa colona*, sedges like *Cyperus difformis* and *Cyperus iria*, and various broadleaf weeds.^{[6][7]} One application can provide residual weed control for 30 to 60 days.^[1] In Chilean rice fields, a single application of **penoxsulam** was sufficient to achieve 100% control of *Echinochloa* spp. and 80-100% control of *Alisma plantago-aquatica* and *Cyperus difformis*.^[8] Notably, it has also been effective against weed biotypes that have developed resistance to other ALS-inhibiting herbicides like bensulfuron.^[8]

Differential Cultivar Response and Phytotoxicity

While **penoxsulam** is generally considered safe for rice, including both Indica and Japonica types, some studies have investigated differential responses among cultivars.^{[2][9]}

- General Tolerance: A study evaluating ten rice cultivars grown in the southern United States found that all exhibited tolerance to **penoxsulam** applied at 70 g ai/ha, with no negative impacts on plant height, days to 50% heading, or grain yield.^[10] Even at double the labeled rate, the agronomic performance of these ten cultivars was not negatively affected.^[11] Field experiments have repeatedly shown that **penoxsulam** does not produce significant phytotoxic symptoms like chlorosis or epinasty on transplanted rice.^{[12][13]}
- Observed Injury and Recovery: Some research indicates that while visible injury is minimal, a reduction in root mass can occur shortly after application. Applications of **penoxsulam** at 35 and 70 g/ha were observed to reduce rice root mass by 65% to 71% two weeks after treatment.^[10] However, the rice plants were able to recover from this initial injury without any adverse effect on the final grain yield.^{[10][11]} In some cases, the higher application rate even resulted in a slightly increased grain yield compared to the untreated control.^[11]
- Cultivar-Specific Sensitivity: A study noted a differential response where the medium-grain cultivar 'Earl' was less tolerant to an ALS inhibitor (V-10029, a precursor in **penoxsulam** development) compared to other cultivars, showing increased injury and reduced plant height.^[9] This suggests that while tolerance is widespread, cultivar-specific sensitivity can exist and should be a consideration in breeding and weed management programs.

Comparative Performance with Alternative Herbicides

Penoxsulam's performance is often benchmarked against other common rice herbicides.

- vs. Bispyribac-sodium: In a comparative study, both **penoxsulam** and bispyribac-sodium (another ALS inhibitor) caused a reduction in rice root mass.[10] However, grain yield was higher following the application of **penoxsulam** at 70 g/ha compared to bispyribac-sodium at 28 g ai/ha.[10]
- vs. Butachlor and Pretilachlor: In field trials, **penoxsulam** applied at 22.5 g/ha resulted in lower total weed density and dry weight compared to standard treatments of butachlor (1000 g/ha) and pretilachlor (750 g/ha).[12]
- vs. Herbicide Mixtures: An Iranian study compared **penoxsulam** with mixtures like butachlor+bensulfuron-methyl (BSM) and butachlor+cinosulfuron.[14] In this trial, the mixtures showed higher efficacy on sedges and broadleaf weeds. The highest grain yield was recorded with butachlor+cinosulfuron, although the yield from the recommended dose of **penoxsulam** was statistically similar to that from butachlor+BSM and the hand-weeded plot. [14] It was also noted that under the study's conditions, **penoxsulam** exhibited more durable phytotoxicity on rice compared to the other herbicides tested.[14]

Experimental Data Summary

The following tables summarize quantitative data from various field studies, providing a comparative overview of **penoxsulam**'s performance.

Table 1: Bio-efficacy of **Penoxsulam** on Weed Control in Transplanted Rice

Treatment (Active Ingredient, Rate)	Application Timing	Weed Density (No./m ²)	Weed Dry Weight (g/m ²)	Weed Control Efficiency (%)	Source(s)
Penoxsulam, 22.5 g/ha	3-5 DAT	Low	-	High	[7]
Penoxsulam, 22.5 g/ha	15-20 DAT	0.0-0.7 (grasses)	0.0-6.3 (grasses)	-	[13]
Penoxsulam, 25.0 g/ha	0-5 DAT	Low	7.3	High	[6]
Penoxsulam, 22.5 g/ha	-	Significantly Lower	Significantly Lower	High	[12]
Butachlor, 1500 g/ha	15-20 DAT	Similar to Penoxsulam	-	-	[13]
Bispyribac-sodium, 20 g/ha	15-20 DAT	Similar to Penoxsulam	-	-	[13]
Hand Weeding (Twice)	20 & 40 DAT	Lowest	Lowest	Highest	[6]
Unweeded Control	-	12.91-13.09	12.69-15.54	0	[12]

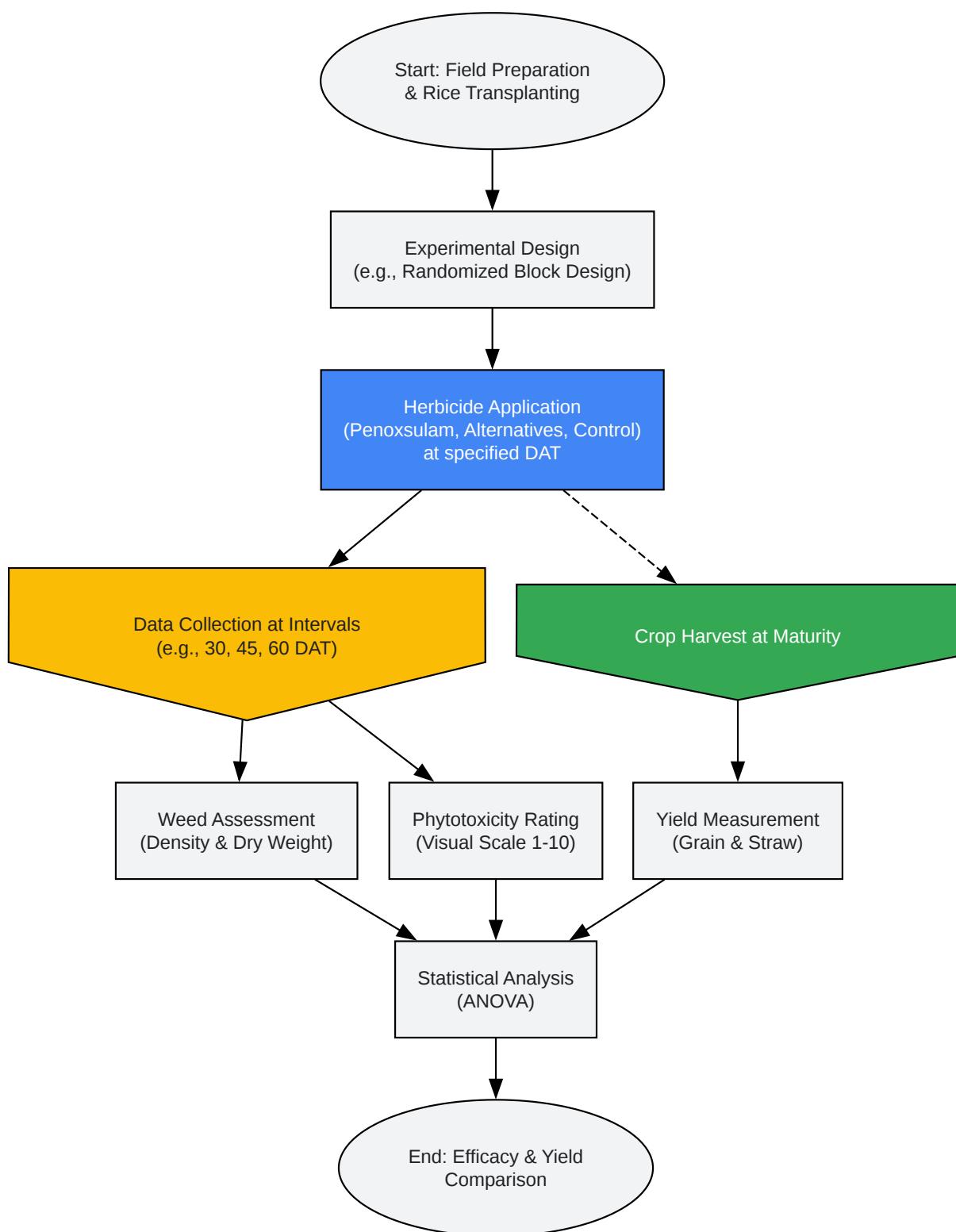
DAT: Days After Transplanting

Table 2: Effect of **Penoxsulam** on Rice Grain Yield

Treatment (Active Ingredient, Rate)	Application Timing	Grain Yield (t/ha)	Yield Increase over Control (%)	Source(s)
Penoxsulam, 25.0 g/ha	0-5 DAT	6.1	36-41	[6]
Penoxsulam, 22.5 g/ha	Pre-emergence	5.04 - 5.21	-	[12]
Penoxsulam, 22.5 g/ha	3-5 DAT	7.28	-	[7]
Penoxsulam, 22.5 g/ha	8-12 DAT	3.53	87	[15]
Penoxsulam, 22.5 g/ha	15-20 DAT	5.68 - 6.89	-	[13]
Hand Weeding (Twice)	20 & 40 DAT	6.4	-	[6]
Unweeded Control	-	-	0	[6][12][13]

DAT: Days After Transplanting

Detailed Experimental Protocols


Methodologies cited in this guide generally follow standardized agricultural research practices.

Protocol for Bio-efficacy and Yield Assessment

A typical experimental design to evaluate herbicide efficacy involves a Randomized Block Design (RBD) with multiple replications (usually three or four).[6][7]

- Plot Establishment: Fields are prepared and rice (specific cultivar noted) is transplanted. Plot sizes are defined, with buffer zones to prevent spray drift.

- Treatments: Herbicide treatments, including different rates of **penoxsulam**, alternative herbicides, a hand-weeded control, and an unweeded (weedy check) control, are randomly assigned to plots within each block.
- Application: Herbicides are applied at specified timings, such as pre-emergence (0-5 Days After Transplanting, DAT) or post-emergence (8-20 DAT), using calibrated sprayers (e.g., backpack sprayers) to ensure uniform coverage.[6][12]
- Data Collection:
 - Weed Data: Weed density and dry matter are assessed at set intervals (e.g., 30, 45, 60 DAT). A quadrat (e.g., 0.25 m²) is randomly placed in each plot, and all weeds within it are counted by species and then harvested, dried in an oven, and weighed.
 - Yield Data: At crop maturity, a net plot area is harvested. The grain is threshed, cleaned, dried to a standard moisture content, and weighed to determine grain yield (t/ha). Straw yield is also often recorded.[6]
- Data Analysis: Data are subjected to Analysis of Variance (ANOVA), and treatment means are compared using statistical tests like Fisher's protected LSD at a specified significance level (e.g., p=0.05).[12]

[Click to download full resolution via product page](#)

Figure 2: Standard experimental workflow for a herbicide efficacy trial.

Protocol for Crop Phytotoxicity Evaluation

Phytotoxicity is assessed visually at regular intervals after herbicide application (e.g., 7, 14, 21, and 28 days).[12] Observations are made for symptoms such as leaf chlorosis, necrosis, epinasty (downward bending), hyponasty (upward bending), and stunting. The level of injury is typically rated on a scale of 1 to 10, where 1 indicates no injury and 10 indicates complete plant death.[12]

Conclusion

Penoxsulam is a highly effective, broad-spectrum herbicide that is generally safe for use across a wide range of rice cultivars. Experimental data consistently demonstrate its ability to control key grass, sedge, and broadleaf weeds, leading to significant increases in grain yield compared to unweeded controls.[6][12][15] While transient root injury can occur post-application, rice crops typically recover without a negative impact on final yield.[10][11] Although most cultivars show strong tolerance, the potential for differential sensitivity exists, highlighting the need for cultivar-specific evaluation in certain cases.[9] When compared to other herbicides, **penoxsulam**'s performance is competitive, though its efficacy relative to alternatives can be influenced by local conditions and the specific weed spectrum.[13][14] Therefore, **penoxsulam** remains an indispensable tool for integrated weed management in modern rice cultivation.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Penoxsulam the mainstream herbicide in rice fields|News|Agripesticide [agripesticide.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. How Penoxsulam Delivers Targeted Weed Control in Modern Rice Cultivation [jindunchemical.com]
- 4. Penoxsulam 10%OD, Herbicide for rice [cnagrochem.com]
- 5. plantarchives.org [plantarchives.org]

- 6. researchjournal.co.in [researchjournal.co.in]
- 7. Efficacy Of Penoxsulam Against Weeds In Transplanted Rice (Oryza Sativa L.) Under Temperate Conditions Of Kashmir | Applied Biological Research [journals.acspublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mafes.msstate.edu [mafes.msstate.edu]
- 12. isws.org.in [isws.org.in]
- 13. isws.org.in [isws.org.in]
- 14. Comparison of the efficacy of penoxsulam with some common paddy rice herbicides [cr.guilan.ac.ir]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Guide to Penoxsulam Efficacy in Different Rice Cultivars]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166495#penoxsulam-efficacy-in-different-rice-cultivars>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com